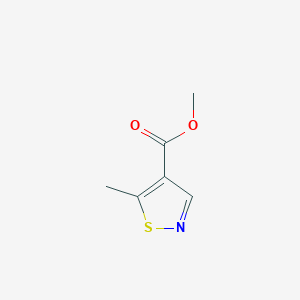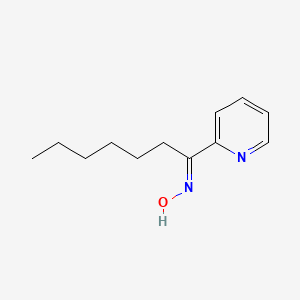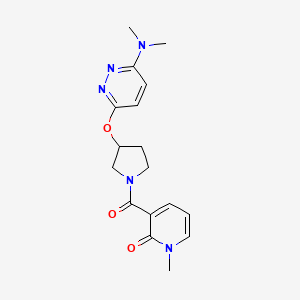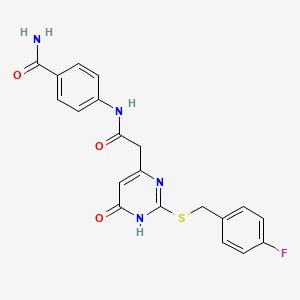![molecular formula C10H20Cl2N4 B2810949 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1432027-47-8](/img/structure/B2810949.png)
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrazole moiety, making it a versatile molecule for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment to Piperidine: The pyrazole moiety is then attached to the piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrazole ring may interact with active sites through hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity and specificity.
類似化合物との比較
- 1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Comparison: 1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride stands out due to its unique combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable tool in various research applications.
特性
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-13-10(2-5-12-13)8-14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-8,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCZZJVNCBGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2810868.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2810875.png)




![[5-(3-Methoxy-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B2810882.png)


![2,2,2-Trifluoroethyl N-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]carbamate](/img/structure/B2810887.png)

